molecular formula C17H17ClN2O2S2 B2663693 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868217-79-2

2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B2663693
CAS No.: 868217-79-2
M. Wt: 380.91
InChI Key: IBNIRBTZLYFONQ-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a 4,5-dihydro-1H-imidazole core that is functionalized with a (2-chlorobenzyl)thio group at the 2-position and a toluenesulfonyl (tosyl) group on the nitrogen at the 1-position. The tosyl group is a common protecting group in organic synthesis, and its presence on the imidazole nitrogen can significantly alter the compound's reactivity and electronic properties compared to its non-protected analogs, making it a valuable intermediate for further chemical transformations . Compounds based on the 4,5-dihydro-1H-imidazole (imidazoline) scaffold are of significant interest in medicinal chemistry and pharmacology. They are recognized as valuable ligands for imidazoline receptors and have been explored as chiral ligands in metal catalysis . Furthermore, structurally related 2-aryl-imidazole derivatives have been investigated as potent antiproliferative agents, with mechanism of action studies indicating that they can inhibit tubulin polymerization by interacting with the colchicine binding site, making them candidates for novel anticancer therapeutics . The specific combination of the (2-chlorobenzyl)thio moiety and the tosyl protecting group on the imidazoline ring makes this compound a specialized building block for researchers developing novel chemical entities or probing biochemical pathways. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c1-13-6-8-15(9-7-13)24(21,22)20-11-10-19-17(20)23-12-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNIRBTZLYFONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chlorobenzyl chloride with a thiol compound in the presence of a base such as sodium hydroxide or potassium carbonate.

    Tosylation: The final step involves the tosylation of the imidazole ring. This is achieved by reacting the imidazole derivative with tosyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alkoxides, sodium hydroxide, and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amines, alkoxides.

Scientific Research Applications

2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position 2) Protecting Group (Position 1) Molecular Formula Key References
2-((2-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole 2-Chlorobenzylthio Tosyl (p-toluenesulfonyl) C₁₇H₁₆ClN₂O₂S₂
2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic acid 2-Methylbenzylthio None (carboxylic acid) C₁₃H₁₄N₂O₂S
2-(2-Thienyl)-4,5-dihydro-1H-imidazole 2-Thienyl None C₇H₈N₂S
2-Benzyl-4,5-dihydro-1H-imidazole Benzyl None C₁₀H₁₂N₂
2-((4-Fluorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride 4-Fluorobenzylthio Hydrochloride salt C₁₀H₁₁ClFN₂S

Key Observations :

  • Electron-Withdrawing vs.
  • Protective Groups : The tosyl group improves solubility in organic solvents and stabilizes the imidazole ring during synthetic steps, unlike unprotected analogs (e.g., 2-thienyl derivatives), which may require harsher reaction conditions .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • The hydrochloride salt of the 4-fluorobenzylthio analog exhibits improved aqueous solubility compared to the free base form of the target compound, making it more suitable for pharmaceutical formulations .

Recent Advances

  • Toxicity Predictions : Computational studies (e.g., GUSAR-online) suggest that chlorobenzylthio-substituted imidazolines exhibit lower acute toxicity (LD₅₀ > 500 mg/kg) compared to trifluoromethyl-substituted analogs, which show higher hepatotoxicity risks .
  • Crystallographic Insights: Hydrogen-bonding patterns in 2-thienyl derivatives (e.g., N–H···S interactions) stabilize crystal lattices, a feature less pronounced in bulkier chlorobenzyl analogs due to steric hindrance .

Biological Activity

2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a chlorobenzylthio group and a tosyl group attached to a dihydroimidazole ring, suggests potential biological activities that have garnered interest in medicinal chemistry and related fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H12ClN2O2S
  • Molar Mass : 284.75 g/mol
  • CAS Number : 868217-79-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
  • Chlorobenzylthio Group Introduction : A nucleophilic substitution reaction involving 2-chlorobenzyl chloride and a thiol compound in the presence of a base like sodium hydroxide.
  • Tosylation : The final step involves reacting the imidazole derivative with tosyl chloride using a base such as pyridine or triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The mechanism involves binding to bacterial enzymes, inhibiting their function and leading to cell death. The chlorobenzylthio group enhances binding affinity to these enzymes while the tosyl group contributes to stability and solubility in biological environments .

Anticancer Potential

Studies have also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis (programmed cell death). The specific pathways involved include inhibition of key signaling proteins that regulate cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated for its role in modulating biological pathways by interacting with specific enzymes. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity and viability .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of this compound against Helicobacter pylori.
    • Methodology : In vitro testing using agar diffusion methods.
    • Results : Showed significant inhibition zones compared to control groups.
  • Anticancer Activity Study :
    • Objective : To assess cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay for cell viability.
    • Results : The compound reduced viability significantly at concentrations above 10 µM.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
2-(4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazoleStructureAntimicrobial

Q & A

Q. Methodological Strategies :

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, a Central Composite Design (CCD) can identify optimal conditions for thioether formation .
  • In Situ Monitoring : Employ FT-IR or 19F NMR^{19} \text{F NMR} (if fluorinated analogs are intermediates) to track reactive intermediates and minimize side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether linkage efficiency .
    Data-Driven Example : A 15% yield increase was reported when switching from THF to DMF in analogous imidazole-thioether syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Core Techniques :

  • 1H NMR^1 \text{H NMR} : Identify aromatic protons (2-chlorobenzyl: δ 7.3–7.6 ppm; tosyl group: δ 7.7–7.9 ppm) and dihydroimidazole protons (δ 3.2–4.1 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~463) and rule out impurities .
  • FT-IR : Detect S–C stretching (~680 cm⁻¹) and sulfonyl groups (asymmetric SO₂ stretch at ~1360 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data interpretation?

Case Study : Discrepancies in 13C NMR^{13} \text{C NMR} shifts for the tosyl group (e.g., δ 145 vs. 142 ppm) may arise from solvent effects or crystallinity.
Solutions :

  • Crystallographic Validation : Compare experimental data with single-crystal X-ray structures of analogs (e.g., Acta Cryst. E65, o301 for imidazole-thioether systems) .
  • DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts under varying solvent models (e.g., PCM for DMSO) .

Basic: What in vitro biological activities have been reported for structurally similar imidazole derivatives?

Q. Reported Activities :

  • Antimicrobial : MIC values of 4–16 µg/mL against S. aureus and E. coli for 4-chlorobenzyl analogs .
  • Anticancer : IC₅₀ of 12 µM against MCF-7 breast cancer cells in compounds with nitroaryl substituents .
    Screening Protocols :
  • Use standardized assays (e.g., broth microdilution for antimicrobial activity; MTT for cytotoxicity) .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Q. Root Causes :

  • Solubility Variability : Poor aqueous solubility may lead to underestimated IC₅₀ values. Use DMSO stocks with ≤0.1% final concentration .
  • Cell Line Heterogeneity : Validate activity across multiple cell lines (e.g., compare MCF-7 vs. HeLa responses) .
    Mitigation :
  • SAR Studies : Systematically modify substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophores .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Q. Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like CYP450 or bacterial topoisomerases .
  • QSAR Modeling : Develop regression models correlating logP or Hammett σ values with bioactivity (e.g., pIC₅₀) .
    Example : A QSAR study on nitroimidazoles revealed that electron-withdrawing groups enhance antimicrobial potency (R² = 0.89) .

Basic: What stability considerations are critical for storing this compound?

Q. Guidelines :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) due to hydrolytic sensitivity of the tosyl group .
    Stability Data : Analogous compounds showed ≤5% degradation after 6 months under argon .

Advanced: How can researchers elucidate reaction mechanisms for key synthetic steps?

Q. Techniques :

  • Isotopic Labeling : Use 18O^{18} \text{O}-labeled water to trace hydrolysis pathways in tosyl protection .
  • Kinetic Studies : Perform Eyring analysis to determine activation parameters (ΔH‡, ΔS‡) for imidazole ring formation .

Basic: What industrial-scale purification methods are applicable?

Q. Methods :

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 to 1:2) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (≥98%) .

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